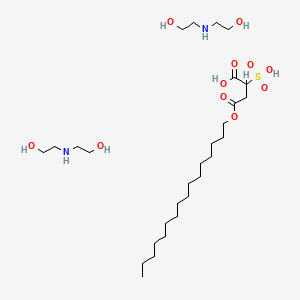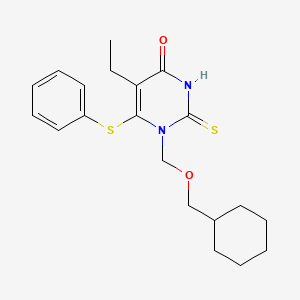
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate typically involves the reaction of phosphonic acid derivatives with amines under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the trisodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as crystallization and filtration to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of bone-related diseases such as osteoporosis.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound binds to specific sites on these molecules, inhibiting their activity and affecting various biochemical pathways. In the context of bone health, it inhibits osteoclast-mediated bone resorption, leading to increased bone density and strength .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate
- Tetrasodium (((1-methylethyl)imino)bis(methylene))bisphosphonate
Uniqueness
Trisodium hydrogen (((1-methylethyl)imino)bis(methylene))bisphosphonate is unique due to its specific trisodium salt form, which provides distinct solubility and reactivity properties compared to its disodium and tetrasodium counterparts. This uniqueness makes it particularly suitable for certain applications in medicine and industry.
Propriétés
Numéro CAS |
94199-82-3 |
|---|---|
Formule moléculaire |
C5H12NNa3O6P2 |
Poids moléculaire |
313.07 g/mol |
Nom IUPAC |
trisodium;hydroxy-[[phosphonatomethyl(propan-2-yl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3Na/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
Clé InChI |
JHPKDRCBFFEFES-UHFFFAOYSA-K |
SMILES canonique |
CC(C)N(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)







